An In-depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid
An In-depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of 4-pentylcyclohexanecarboxylic acid, a key intermediate in the synthesis of advanced materials and a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical properties, synthesis, spectroscopic characterization, and significant applications, with a focus on the scientifically predominant trans-isomer.
Introduction and Core Concepts
4-Pentylcyclohexanecarboxylic acid is an organic compound featuring a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group.[1][2] The spatial arrangement of the pentyl and carboxyl groups relative to the cyclohexane ring gives rise to cis and trans isomers. The trans-isomer, where these two groups are on opposite sides of the ring, is the most widely utilized and studied form due to its linear, rod-like geometry, which is a critical attribute for its primary application in the field of liquid crystals.[1][3] This unique structure, combining a rigid alicyclic core with a flexible alkyl chain and a reactive carboxylic acid handle, makes it a valuable synthon for creating complex molecules with specific functional properties.[1][2]
Physicochemical and Structural Properties
The properties of 4-pentylcyclohexanecarboxylic acid are largely defined by its distinct molecular components: the hydrophobic pentyl tail and cyclohexane ring, and the hydrophilic carboxylic acid head. This amphiphilic nature influences its solubility and physical state.[1] The trans configuration imparts a higher melting point compared to the cis isomer due to more efficient crystal packing.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₂O₂ | [1][2][4] |
| Molecular Weight | 198.30 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder/solid | [2] |
| CAS Number | 38289-29-1 (trans-isomer) | [1][5] |
| Melting Point | 51-53 °C (lit.) | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Moderately soluble in polar organic solvents; limited solubility in water | [1] |
| IUPAC Name | trans-4-pentylcyclohexane-1-carboxylic acid | [4] |
Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
The most established and industrially viable method for synthesizing trans-4-pentylcyclohexanecarboxylic acid is through the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This process reduces the aromatic benzene ring to a saturated cyclohexane ring.
Causality of the Synthetic Approach
The choice of catalytic hydrogenation is based on its high efficiency and selectivity. The aromatic ring of 4-pentylbenzoic acid is stable, requiring a catalyst and hydrogen pressure to overcome the resonance energy.[6] Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and palladium (Pd) on a carbon support (e.g., Ru/C), are highly effective for this transformation.[7][8] The reaction conditions, such as temperature, pressure, and solvent, can be optimized to favor the formation of the desired trans-isomer and minimize side reactions like hydrogenolysis of the carboxyl group.[6][7] The synthesis of the analogous compound, trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid using a Ru/C catalyst under basic conditions, provides a strong procedural precedent for this reaction.[9]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a representative lab-scale synthesis.
Materials:
-
4-Pentylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol or 1,4-Dioxane
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
High-pressure autoclave/hydrogenator
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid (1 equivalent) in an appropriate solvent system, such as a 1:1 mixture of 1,4-dioxane and aqueous 10% NaOH.[7]
-
Catalyst Addition: Add the 5% Ru/C catalyst. The typical catalyst loading is 5-10% by weight relative to the starting material.
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the vessel with hydrogen to approximately 15 bar (220 psi).[9]
-
Reaction Execution: Begin stirring and heat the mixture to around 100 °C.[9] Maintain these conditions for 12-24 hours, monitoring the reaction progress by tracking hydrogen uptake or by analytical methods like TLC or GC-MS on aliquots.
-
Workup - Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with the reaction solvent.
-
Workup - Acidification & Extraction: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding concentrated HCl. The product, 4-pentylcyclohexanecarboxylic acid, will precipitate as a white solid.
-
Workup - Isolation: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by recrystallization from a suitable solvent like heptane to yield the pure trans-4-pentylcyclohexanecarboxylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of trans-4-pentylcyclohexanecarboxylic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.[10][11]
-
C-H Stretch: Sharp peaks from the pentyl and cyclohexane C-H bonds will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group will be present between 1690-1760 cm⁻¹. For a saturated, dimeric acid, this peak is typically centered around 1710 cm⁻¹.[10][11]
-
C-O Stretch & O-H Bend: A C-O stretching band can be found in the 1210-1320 cm⁻¹ region, and an O-H bend is expected around 910-950 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm. This signal may not be observed if the sample is run in a deuterated solvent that allows for proton exchange (e.g., D₂O).[3]
-
Cyclohexane Protons (-CH-): The methine proton attached to the same carbon as the carboxyl group (C1) and the methine proton attached to the pentyl-substituted carbon (C4) will appear as complex multiplets in the δ 2.0-2.5 ppm range. The other cyclohexane protons will produce overlapping multiplets between δ 1.0-2.0 ppm.
-
Pentyl Group Protons (-CH₂-, -CH₃): The terminal methyl group (-CH₃) will be an upfield triplet around δ 0.9 ppm. The methylene groups (-CH₂-) will appear as a series of multiplets between δ 1.2-1.6 ppm.
¹³C NMR:
-
Carbonyl Carbon (-COOH): The most downfield signal, appearing between δ 175-185 ppm.[3]
-
Cyclohexane Carbons (-CH-): The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range. The C1 and C4 carbons, being substituted, will have distinct shifts from the other four carbons.
-
Pentyl Group Carbons (-CH₂-, -CH₃): These will appear in the upfield aliphatic region, typically from δ 14 ppm (terminal -CH₃) to δ 35 ppm.
Key Applications
Intermediate for Liquid Crystals
The primary and most significant application of trans-4-pentylcyclohexanecarboxylic acid is as a crucial intermediate in the synthesis of liquid crystal (LC) materials.[3]
Structure-Property Relationship: Liquid crystal molecules typically possess a rigid core and one or more flexible terminal chains.[12] In this context:
-
The cyclohexane ring provides a rigid, non-aromatic core segment.
-
The pentyl chain acts as a flexible tail. The length of this alkyl chain is a critical design parameter that influences the melting point and the temperature range of the various liquid crystalline phases (mesophases).[13]
-
The carboxylic acid group is a versatile chemical handle. It is typically converted into an ester by reacting it with various phenolic or cyclohexanolic cores to create more complex, multi-ring, "rod-like" molecules that exhibit the desired mesogenic properties.[3]
These resulting ester-based liquid crystals are essential components in mixtures used for liquid crystal displays (LCDs) and other optoelectronic devices.[3]
Caption: Role of 4-pentylcyclohexanecarboxylic acid in forming liquid crystals.
Building Block in Medicinal Chemistry
While direct biological activity of 4-pentylcyclohexanecarboxylic acid is not extensively documented, its structure makes it a valuable building block for the synthesis of pharmacologically active molecules. The lipophilic cyclohexane and pentyl moieties can be used to modulate properties like membrane permeability and binding to hydrophobic pockets in protein targets. For instance, it has been utilized in the synthesis of inhibitors for plasmepsin II, an enzyme that is a target for anti-malarial drugs.[5]
Safety and Handling
4-Pentylcyclohexanecarboxylic acid is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
trans-4-Pentylcyclohexanecarboxylic acid is a compound of significant industrial and research importance. Its synthesis via the hydrogenation of 4-pentylbenzoic acid is a robust and well-understood process. The molecule's value is derived from its unique trifunctional structure: a flexible chain, a rigid core, and a reactive handle. This combination makes it an indispensable intermediate in the rational design of liquid crystal materials for display technologies and a useful scaffold for developing new therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for scientists and engineers working at the forefront of materials science and drug discovery.
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